Pregnenolone oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregnenolone oleate is a chemical compound derived from pregnenolone, a steroid hormone that serves as a precursor to various other steroid hormones this compound is an ester formed by the reaction of pregnenolone with oleic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Pregnenolone oleate can be synthesized through esterification of pregnenolone with oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
Pregnenolone oleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Pregnenolone oleate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of pregnenolone oleate involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of various enzymes and receptors, influencing cellular processes such as gene expression, signal transduction, and metabolic pathways. The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Pregnenolone oleate can be compared with other similar compounds, such as:
Pregnenolone acetate: Another ester of pregnenolone, with acetate as the esterifying group.
Pregnenolone sulfate: A sulfated derivative of pregnenolone, known for its neuroactive properties.
Allopregnanolone: A metabolite of pregnenolone with potent neurosteroid effects.
Uniqueness
This compound is unique due to its specific esterification with oleic acid, which may confer distinct biological and chemical properties compared to other pregnenolone derivatives
Properties
CAS No. |
72205-39-1 |
---|---|
Molecular Formula |
C39H64O3 |
Molecular Weight |
580.9 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C39H64O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(41)42-32-25-27-38(3)31(29-32)21-22-33-35-24-23-34(30(2)40)39(35,4)28-26-36(33)38/h12-13,21,32-36H,5-11,14-20,22-29H2,1-4H3/b13-12+/t32-,33-,34+,35-,36-,38-,39+/m0/s1 |
InChI Key |
NYLBKILFDPZTOR-KSGPFJKMSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4C(=O)C)C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.